Dihydrocelastrol
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Overview
Description
Dihydrocelastrol (DHCE) is a molecule synthesized from celastrol, a triterpene purified from the medicinal plant Tripterygium wilfordii . It has been found to show antitumor activities both in vitro and in vivo, and exerts stronger inhibitory effects than celastrol on bortezomib-resistant (BTZ-R) cells .
Synthesis Analysis
Dihydrocelastrol is synthesized by hydrogenating celastrol, a triterpene isolated from the Chinese medicinal plant Tripterygium regelii .Chemical Reactions Analysis
Dihydrocelastrol has been found to inhibit the biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA) strains . It also disturbed the expression of gene related to α-hemolysin (hla) and down-regulated the expressions of crucial biofilm-associated genes in MRSA .Mechanism of Action
Dihydrocelastrol inhibits cell viability by promoting apoptosis via extrinsic and intrinsic pathways and suppresses cell proliferation by inducing G0/G1 phase cell cycle arrest . It also inactivates JAK2/STAT3 and PI3K/Akt pathways . Moreover, it acts synergistically with bortezomib on BTZ-R cells .
Future Directions
Dihydrocelastrol may become a potential therapeutic option that warrants clinical evaluation for BTZ-R MM . It has also been suggested that friedelane-based pentacyclic triterpenoids, especially dihydrocelastrol, have the potential to be candidates for use in controlling biofilm-related infections and for use as important components of anti-virulence strategies for fighting against MRSA infection .
properties
CAS RN |
193957-88-9 |
---|---|
Product Name |
Dihydrocelastrol |
Molecular Formula |
C29H40O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2R,4aS,6aS,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C29H40O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h8,15,22,30-31H,7,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1 |
InChI Key |
WZAUFGYINZYCKH-JJWQIEBTSA-N |
Isomeric SMILES |
CC1=C2CC=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C |
SMILES |
CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1=C2CC=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Dihydrocelastrol; DHCE. (-)-Triptohypol C; Triptohypol C. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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